4-Bromo-2-chlorotoluene

Overview

Description

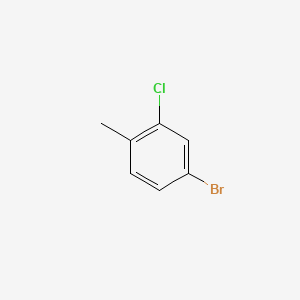

4-Bromo-2-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 4th and 2nd positions, respectively. This compound is a clear pale yellow liquid with a melting point of 43°C and a boiling point of 212°C . It is primarily used in organic synthesis and various chemical reactions.

Preparation Methods

4-Bromo-2-chlorotoluene can be synthesized through several methods. One common synthetic route involves the bromination of 2-chlorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . Another method involves the reduction of 4-bromo-2-nitrotoluene using a reducing agent like tin (Sn) and hydrochloric acid (HCl) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-Bromo-2-chlorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form various derivatives, such as 4-bromo-2-chlorobenzyl alcohol, using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chlorotoluene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its halogen substituents facilitate nucleophilic aromatic substitution reactions, making it valuable for creating complex molecular structures.

Table 1: Synthetic Routes Involving this compound

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. This inhibition is significant for drug metabolism, suggesting potential implications for pharmacology and toxicology.

Table 2: Inhibition Profile of Cytochrome P450 Enzymes by this compound

| Enzyme | Inhibition Effect |

|---|---|

| CYP1A2 | Yes |

| CYP2C9 | Yes |

| CYP2C19 | No |

| CYP3A4 | No |

| CYP2D6 | No |

This profile indicates that while this compound can influence the metabolism of certain drugs, it does not affect all P450 enzymes equally.

Industrial Applications

In industry, this compound is employed in the production of dyes, pigments, and other industrial chemicals. Its ability to modify the properties of polymers makes it useful for enhancing material performance, such as flame retardancy and electrical conductivity.

Agricultural Exposure

A pilot study involving Egyptian agricultural workers demonstrated elevated urinary levels of 4-bromo-2-chlorophenol (a metabolite of this compound) during pesticide application. This finding suggests that monitoring these metabolites could be crucial for assessing exposure to organophosphate pesticides like profenofos.

Pharmacological Implications

The inhibition of cytochrome P450 enzymes by this compound raises concerns regarding its use in medicinal chemistry. Its potential to interact with various drugs necessitates further investigation into its safety profile and implications for drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorotoluene involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the aromatic ring more susceptible to nucleophilic attack . This facilitates the substitution of these halogen atoms with other nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the aromatic ring .

Comparison with Similar Compounds

4-Bromo-2-chlorotoluene can be compared with other similar compounds, such as:

2-Bromo-4-chlorotoluene: Similar in structure but with the positions of bromine and chlorine atoms reversed.

4-Bromo-2-fluorotoluene: Substitutes chlorine with fluorine, resulting in different chemical behavior and applications.

4-Bromo-2-nitrotoluene: Contains a nitro group instead of chlorine, leading to distinct reactivity and uses in organic synthesis.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Bromo-2-chlorotoluene (4-BCT) is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in relation to cytochrome P450 enzymes. This article explores its synthesis, biological interactions, and potential applications in pharmaceuticals and toxicology.

Chemical Structure and Properties

This compound has the molecular formula CHBrCl and a molecular weight of 205.48 g/mol. Its structure features a toluene backbone with bromine and chlorine substituents at the 4 and 2 positions, respectively. This unique arrangement contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of 4-BCT can be achieved through various methods, including:

- Nitration of 4-bromotoluene followed by reduction and chlorination.

- Bromination of 2-chlorophenol in the presence of carbon tetrachloride .

These synthetic routes not only produce 4-BCT but also allow for the generation of derivatives that may exhibit enhanced biological properties.

Cytochrome P450 Inhibition

One of the most significant biological activities of 4-BCT is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism, impacting pharmacokinetics and potential drug-drug interactions. The inhibition of these enzymes suggests that 4-BCT could modify the metabolism of co-administered drugs, potentially leading to increased toxicity or altered therapeutic effects .

Table 1: Inhibition Profile of this compound on Cytochrome P450 Enzymes

| Enzyme | Inhibition Effect |

|---|---|

| CYP1A2 | Yes |

| CYP2C9 | Yes |

| CYP2C19 | No |

| CYP3A4 | No |

| CYP2D6 | No |

Metabolism Studies

Research indicates that 4-BCT can be metabolized into other compounds, such as 4-bromo-2-chlorophenol (BCP), which is a detoxification product of the pesticide profenofos. A study demonstrated that urinary levels of BCP increased significantly among agricultural workers exposed to profenofos, indicating potential use as a biomarker for exposure .

Kinetic Studies : In vitro studies using human liver microsomes have shown that specific cytochrome P450 enzymes (CYPs) are responsible for metabolizing profenofos to BCP. The kinetic parameters for these reactions were characterized, revealing that CYP2C19 had the highest intrinsic clearance rate .

Case Studies

- Agricultural Exposure : A pilot study involving Egyptian agricultural workers showed elevated urinary BCP levels during pesticide application, suggesting that monitoring BCP could be useful for assessing exposure to organophosphate pesticides like profenofos .

- Pharmacological Implications : The inhibition of CYP enzymes by 4-BCT raises concerns regarding its use in medicinal chemistry. Its potential to interact with various drugs necessitates further investigation into its safety profile and implications for drug development .

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-bromo-2-chlorotoluene, and how can purity be validated?

Answer:

Synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of 2-chlorotoluene using a brominating agent like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled conditions . Purity validation requires chromatographic methods (GC or HPLC) to confirm >98.0% purity, as commercial batches often use these standards . Physical characterization (melting point, density) should align with literature values (e.g., density: 1.54 g/mL at 25°C ).

Q. Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Use a combination of ¹H/¹³C NMR and mass spectrometry . The methyl group (CH₃) adjacent to the aromatic ring produces distinct proton signals (~2.3 ppm), while bromine and chlorine substituents split aromatic proton resonances predictably. High-resolution mass spectrometry (HRMS) should match the molecular formula C₇H₆BrCl (MW: 205.48) . For crystallographic confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. Advanced: How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The ortho-chloro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the para position, while the para-bromo group stabilizes intermediates via resonance. Computational studies (e.g., density-functional theory (DFT)) can model charge distribution and predict regioselectivity. For example, the Colle-Salvetti correlation-energy formula can be adapted to analyze electron density and local kinetic energy in intermediates . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised to resolve discrepancies between computational and empirical results .

Q. Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Contradictions often arise from conformational isomerism or solvent effects. For example, NMR signals may split unexpectedly due to restricted rotation of the methyl group. To address this:

- Use variable-temperature NMR to detect rotational barriers.

- Compare experimental data with DFT-predicted chemical shifts (software: Gaussian, ORCA).

- Cross-validate with alternative techniques like IR spectroscopy (C-Br stretch: ~560 cm⁻¹) or X-ray crystallography .

Q. Advanced: How can this compound serve as a precursor for synthesizing functionalized aromatic compounds?

Answer:

The compound is a versatile intermediate for:

- Suzuki-Miyaura couplings : Replace bromine with aryl/heteroaryl groups using Pd catalysts .

- Nucleophilic substitution : Convert bromine to hydroxyl or amine groups under basic conditions.

- Directed ortho-metalation : Use the chlorine substituent to direct lithiation for further functionalization (e.g., introducing carboxylic acids or nitriles) .

Monitor side reactions (e.g., dehalogenation) via LC-MS and optimize reaction conditions (temperature, catalyst loading) to suppress byproducts .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

The compound is classified as a Category 4-3-III hazardous material (flammable and toxic). Key precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid contact with oxidizing agents (risk of exothermic decomposition).

- Store in a cool, dry place (<25°C) away from light, as per safety data sheets .

Q. Advanced: How can computational tools predict the environmental persistence or toxicity of this compound?

Answer:

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates or ecotoxicity. Parameters like logP (octanol-water partition coefficient) and molecular polarizability can be calculated via software (e.g., EPI Suite, COSMOtherm). Cross-reference with experimental data from EPA DSSTox or PubChem to validate predictions .

Q. Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Answer:

Heavy atoms (Br, Cl) cause weak diffraction signals and absorption errors. Mitigation strategies:

- Use Mo-Kα radiation (λ = 0.71073 Å) to enhance data quality.

- Apply multi-scan absorption corrections during SHELXL refinement .

- Validate thermal displacement parameters (ADPs) to detect disorder in the methyl or halogen positions.

Q. Advanced: How do steric effects from the methyl group influence reaction pathways in this compound?

Answer:

The methyl group at the toluene position creates steric hindrance, slowing electrophilic substitution at the ortho position. Kinetic studies (e.g., competition experiments with methyl-free analogs) can quantify this effect. Computational modeling (e.g., molecular mechanics) visualizes spatial constraints in transition states .

Q. Basic: What are the industrial and academic applications of this compound beyond synthetic chemistry?

Answer:

While avoiding commercial focus, academic applications include:

Properties

IUPAC Name |

4-bromo-2-chloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFMTDJMLRECMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370792 | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-02-5 | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.